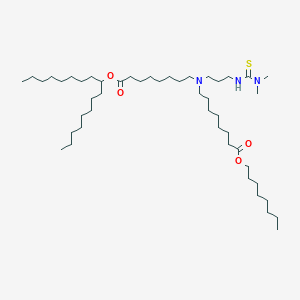
3-Chloro-2,4-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and hydroxyl groups at the second and fourth positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as iron or aluminum chloride can facilitate the chlorination reaction, making the process more efficient and scalable .
化学反応の分析
Types of Reactions: 3-Chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-Chloro-2,4-dihydroxybenzoic acid.
Reduction: 3-Chloro-2,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-Chloro-2,4-dihydroxybenzaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chlorine atom can influence the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
類似化合物との比較
2,4-Dihydroxybenzaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4,5-dihydroxybenzaldehyde: Has hydroxyl groups at different positions, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Lacks the chlorine atom and has hydroxyl groups at adjacent positions, affecting its chemical behavior.
Uniqueness: 3-Chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and potential biological activities. The specific positioning of these functional groups allows for targeted chemical modifications and applications in various fields .
特性
分子式 |
C7H5ClO3 |
|---|---|
分子量 |
172.56 g/mol |
IUPAC名 |
3-chloro-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5ClO3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-3,10-11H |
InChIキー |
LYZRMRRSVFCBGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)
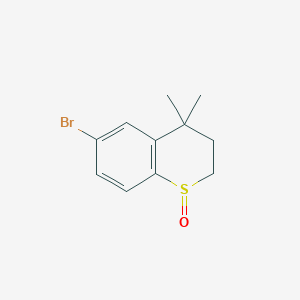
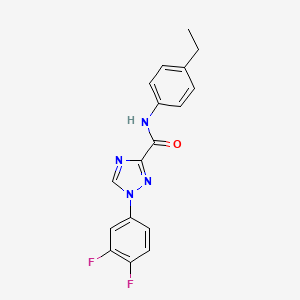
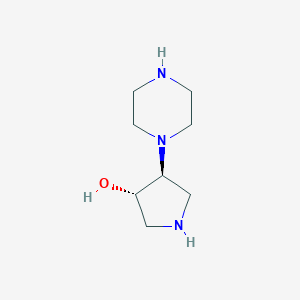
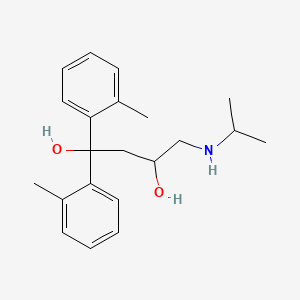
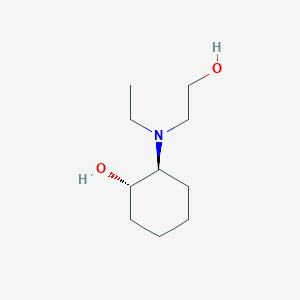

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
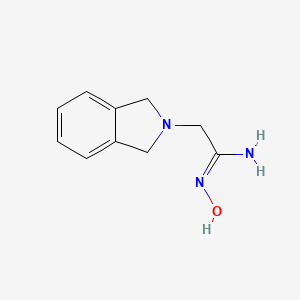
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
